

MS049 Basics: A Researcher's Overview

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Compound Focus: MS049

CAS No.: 1502816-23-0

Cat. No.: S536357

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What is MS049? MS049 is a potent, selective, and cell-active dual inhibitor of the protein arginine methyltransferases PRMT4 (also known as CARM1) and PRMT6 [1] [2]. It is used as a chemical probe in basic research to investigate the biological roles of these enzymes [1].

What is the primary biological function of PRMT4 and PRMT6? PRMT4 and PRMT6 are Type I protein arginine methyltransferases. They catalyze the transfer of methyl groups to arginine residues in target proteins, which is a key post-translational modification involved in regulating transcriptional processes [3]. In the context of cancer, dysregulated activity of these enzymes has been linked to tumor initiation and progression [3].

Quantitative Data and Biochemical Properties

To ensure your experiments are designed with precise parameters, here is a summary of the key quantitative data for MS049.

Table 1: Inhibitory Activity (IC50) of MS049 [1] [2]

Target	IC50 (nM)	Assay Description
PRMT4	34	Inhibition of human full-length PRMT1 methyltransferase activity in a cell-free assay.

Target	IC50 (nM)	Assay Description
PRMT6	43	Inhibition of human full-length PRMT6 methyltransferase activity in a cell-free assay.
PRMT8	1600	Demonstrates selectivity over the related family member PRMT8.

Table 2: Cellular Activity and Physicochemical Properties [1] [2]

Parameter	Value	Description / Condition
Cellular IC50 (H3R2me2a)	0.97 ± 0.05 µM	Reduction of histone H3 asymmetric dimethylation at arginine 2 (H3R2me2a) in HEK293 cells after 20 hours.
Cellular IC50 (Med12-Rme2a)	1.4 ± 0.1 µM	Reduction of Med12 protein asymmetric dimethylation in HEK293 cells after 72 hours.
Molecular Weight	248.36 g/mol (free base) / 321.29 g/mol (2HCl salt)	-
CAS Number	1502816-23-0 (free base) / 2095432-59-8 (2HCl salt)	-
Solubility (DMSO)	≥ 31 mg/mL (124.82 mM)	Hygroscopic, use newly opened DMSO.
Solubility (Water)	≥ 100 mg/mL (402.64 mM)	For the free base.

Experimental Protocols and Workflow

How do I validate target engagement in cells? The following western blot protocol is a standard method for confirming that **MS049** is effectively inhibiting PRMT4 and PRMT6 in your cellular models [1] [2].

Protocol 1: Assessing Inhibition of PRMT6 via H3R2me2a Mark Reduction

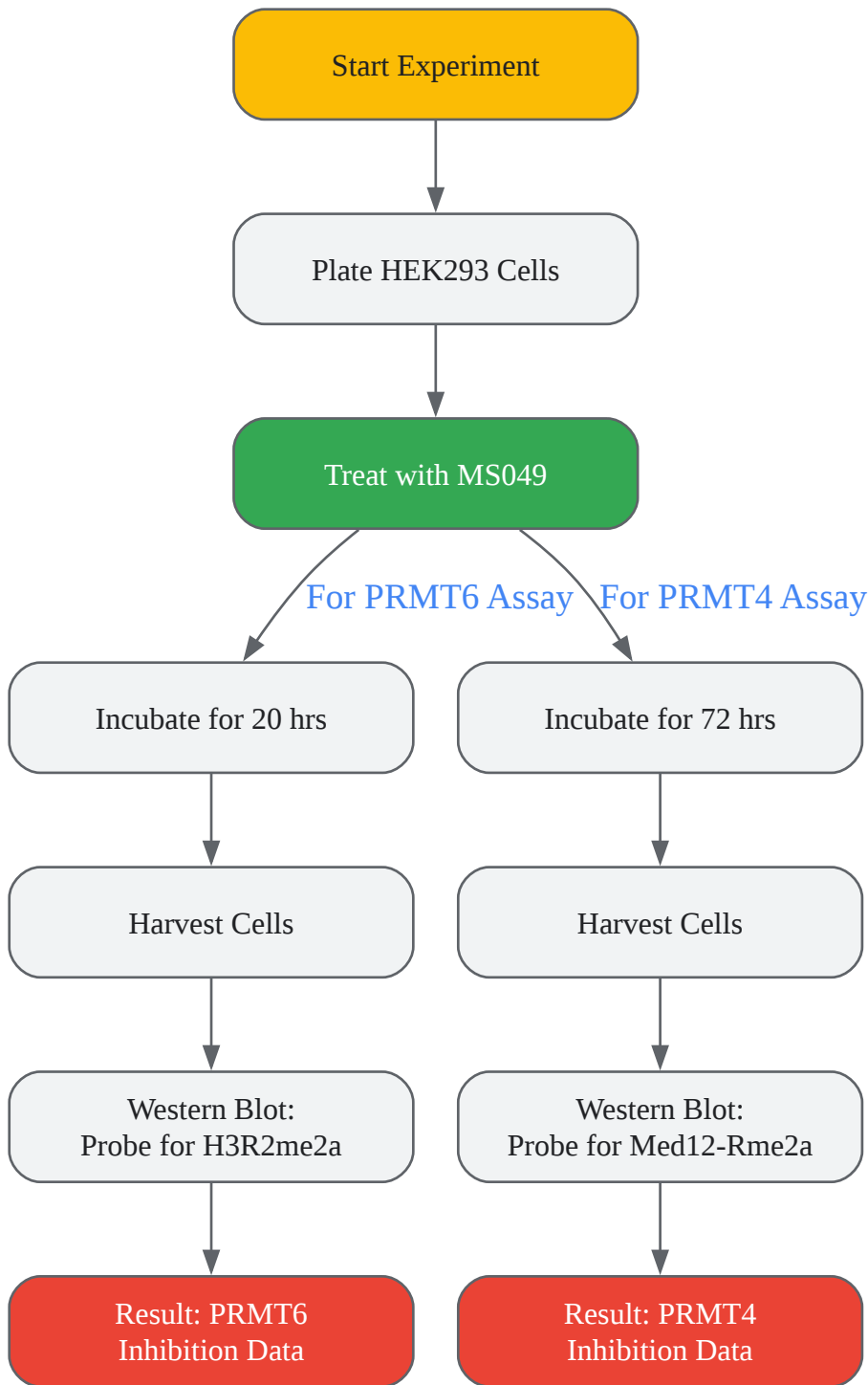
- **Cell Line:** HEK293 cells.

- **Compound Treatment:** Treat cells with **MS049** at a concentration range of **0.1 to 10 μM** .
- **Incubation Time:** **20 hours**.
- **Key Analytical Method:** Western Blot analysis to detect and quantify levels of **H3R2me2a**.
- **Expected Outcome:** A concentration-dependent reduction in the H3R2me2a signal, with an approximate IC50 of 0.97 μM [1] [2].

Protocol 2: Assessing Inhibition of PRMT4 via Med12-Rme2a Mark Reduction

- **Cell Line:** HEK293 cells.
- **Compound Treatment:** Treat cells with **MS049** at a concentration range of **0.1 to 100 μM** .
- **Incubation Time:** **72 hours**.
- **Key Analytical Method:** Western Blot analysis to detect and quantify levels of **asymmetric arginine dimethylation of Med12 (Med12-Rme2a)**.
- **Expected Outcome:** A concentration-dependent reduction in Med12-Rme2a signal, with an approximate IC50 of 1.4 μM [1] [2].

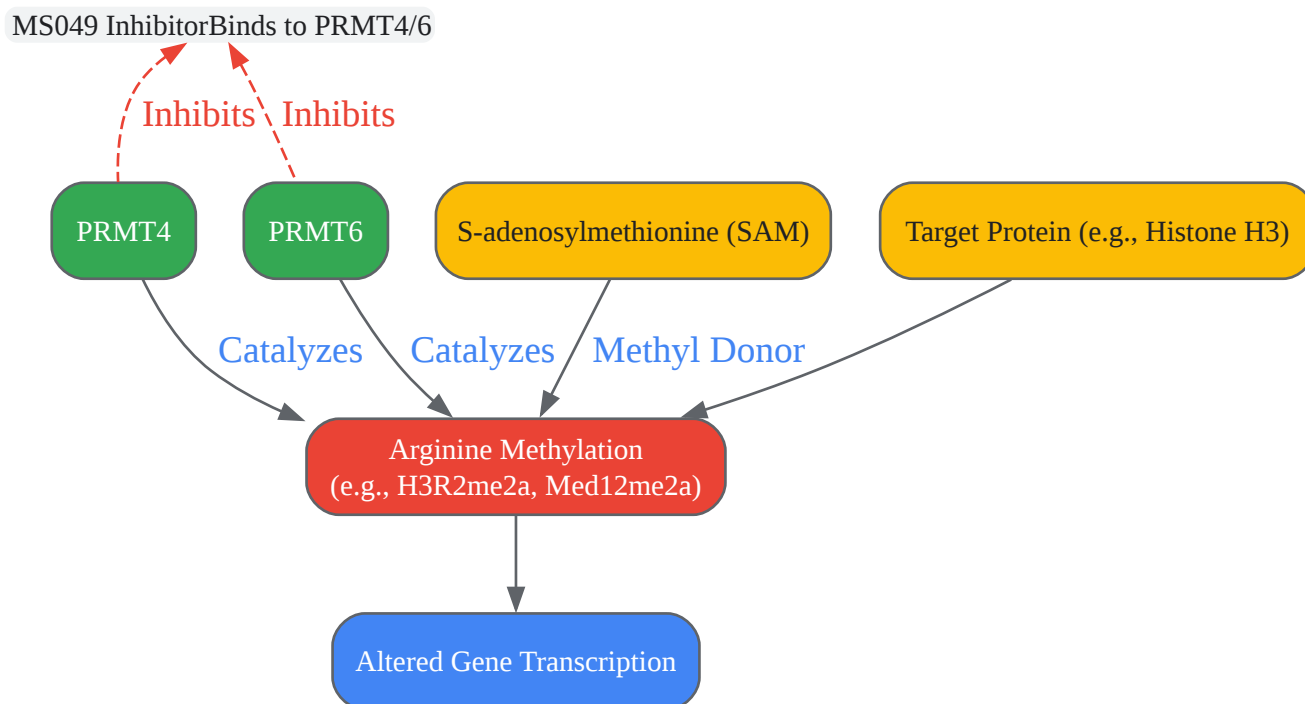
The following diagram illustrates the logical workflow of these key cell-based experiments.



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Cellular Mechanism of Action

MS049 exerts its effects by inhibiting the enzymatic activity of PRMT4 and PRMT6. The diagram below illustrates the cellular process that **MS049** disrupts.



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Troubleshooting Common Experimental Issues

Problem 1: Lack of expected effect on methylation marks in cells.

- **Potential Cause:** The cellular activity IC₅₀ is in the micromolar range (0.97-1.4 μM), even though the biochemical IC₅₀ is nanomolar. The compound concentration or exposure time might be insufficient.
- **Solution:**
 - **Confirm Concentration:** Perform a dose-response experiment ranging from **0.5 μM to 10 μM** .
 - **Verify Exposure Time:** Ensure treatment duration is adequate (**20 hours for H3R2me2a; 72 hours for Med12-Rme2a**). For slower-turnover proteins, longer incubation may be needed.
 - **Check Solubility & Stability:** Ensure **MS049** is freshly prepared in DMSO and that the final DMSO concentration in cell culture media is well-tolerated (typically $\leq 0.1\%$).

Problem 2: High cytotoxicity or off-target effects.

- **Potential Cause:** Although **MS049** is reported as non-toxic and does not affect HEK293 cell growth at effective concentrations [1], toxicity can vary by cell type. Specificity should be confirmed.

- **Solution:**

- **Profile Selectivity:** The compound is highly selective for PRMT4/6 over a broad panel of other epigenetic targets (PKMTs, KDMs, other PRMTs) [1] [2]. However, always include appropriate controls.
- **Titrate Compound:** Use the lowest effective concentration. Set up a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel to distinguish specific inhibition from general toxicity.
- **Use Validated Protocols:** Follow the established protocols and reconstitution guidelines provided by commercial suppliers [2].

Problem 3: Low aqueous solubility for in-vivo studies.

- **Solution:** For animal studies, the dihydrochloride salt (**MS049** 2HCl) offers improved water solubility (≥ 56 mg/mL) [2]. The provided in-vivo formulation recipes can be used to prepare clear solutions for injection [2].

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References

1. MS049 | PRMT4/PRMT6 Inhibitor [medchemexpress.com]
2. MS049 | PRMT4 and PRMT6 inhibitor | CAS 2095432-59-8 [invivochem.com]
3. Arginine methylation in cancer: mechanisms and therapeutic ... [biomarkerres.biomedcentral.com]

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